
Aniline, N,N-dimethyl-4,4'-methylenedi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N,N-dimethyl-4,4’-methylenedi- is a chemical compound known for its role as an intermediate in dye manufacturing and as a reagent for the determination of lead. It is also referred to as N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane or N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline . This compound is characterized by its molecular formula CH2[C6H4N(CH3)2]2 and a molecular weight of 254.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aniline, N,N-dimethyl-4,4’-methylenedi- can be synthesized through the reaction of aniline with formaldehyde in the presence of hydrochloric acid . This reaction proceeds in two steps: the formation of an intermediate aminal at room temperature, followed by the rearrangement of the aminal to the final product at higher temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is efficient and widely used in large-scale manufacturing processes.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, N,N-dimethyl-4,4’-methylenedi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces simpler amines.
Wissenschaftliche Forschungsanwendungen
Aniline, N,N-dimethyl-4,4’-methylenedi- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It has been used to check the production of hydrogen cyanide by bacteria.
Medicine: Its derivatives are explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Aniline, N,N-dimethyl-4,4’-methylenedi- involves its interaction with various molecular targets and pathways. It acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical processes, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the methylene bridge between the aromatic rings.
4,4’-Methylenedianiline: This compound has a similar methylene bridge but does not have the dimethylamino groups.
Uniqueness
Aniline, N,N-dimethyl-4,4’-methylenedi- is unique due to its specific structure, which includes both the methylene bridge and the dimethylamino groups. This combination of features makes it particularly useful in dye manufacturing and as a reagent in various chemical assays .
Eigenschaften
CAS-Nummer |
83322-98-9 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-17(2)15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10H,11,16H2,1-2H3 |
InChI-Schlüssel |
KEZSNCVCAQSBLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
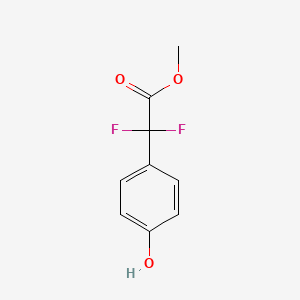
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
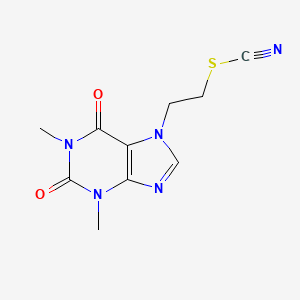
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
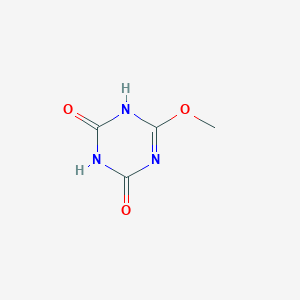
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)


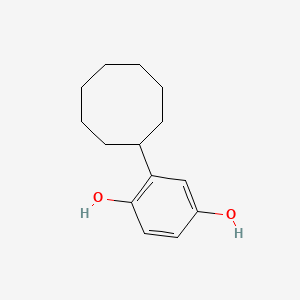
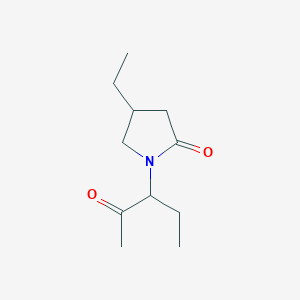
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
